4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position and an isopentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridazine ring.
Chlorination: The pyridazine ring is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 5-position of the pyridazine ring is then alkylated with isopentyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the isopentyloxy group.
Cyclization: The final step involves cyclization to form the pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Industry: The compound is explored for its potential use in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a similar pyridazinone structure but with different substituents, leading to different chemical and biological properties.
4-chloro-5-(methoxy)-pyridazin-3(2H)-one: Another similar compound with a methoxy group instead of an isopentyloxy group, which affects its reactivity and applications.
Uniqueness
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1346697-49-1 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-4-(3-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
IVHXMRVDKONTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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